molecular formula C11H13NO2 B14073534 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one CAS No. 101835-17-0

5-Ethyl-3-phenyl-1,3-oxazolidin-2-one

Cat. No.: B14073534
CAS No.: 101835-17-0
M. Wt: 191.23 g/mol
InChI Key: PEMGAPMYLLDSNH-UHFFFAOYSA-N
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Description

5-Ethyl-3-phenyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound features a five-membered ring containing oxygen and nitrogen atoms, with an ethyl group at the 5-position and a phenyl group at the 3-position. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis . Another approach includes the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .

Industrial Production Methods

Industrial production of oxazolidinones, including this compound, typically involves optimized synthetic routes that ensure high yields and purity. These methods often employ advanced catalytic systems and controlled reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-Ethyl-3-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, oxazolidinones inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the bacterial ribosome. This prevents the formation of the initiation complex and subsequent protein synthesis, leading to bacterial cell death .

Comparison with Similar Compounds

Properties

CAS No.

101835-17-0

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

5-ethyl-3-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO2/c1-2-10-8-12(11(13)14-10)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3

InChI Key

PEMGAPMYLLDSNH-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(C(=O)O1)C2=CC=CC=C2

Origin of Product

United States

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